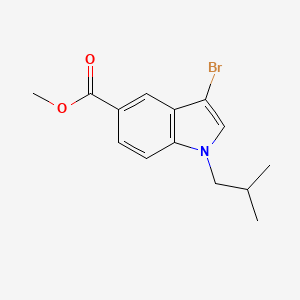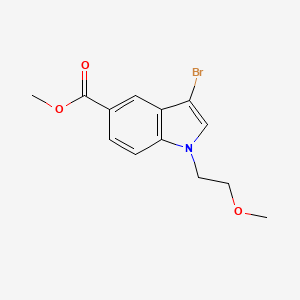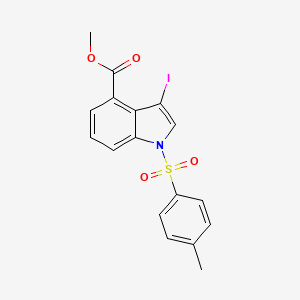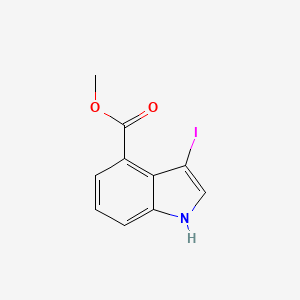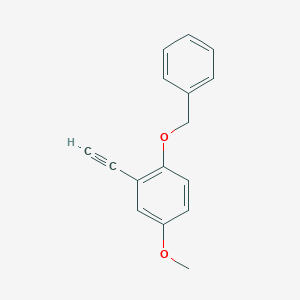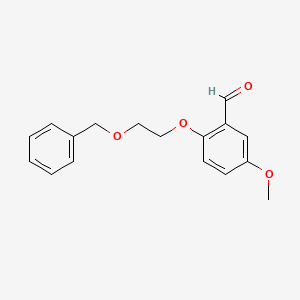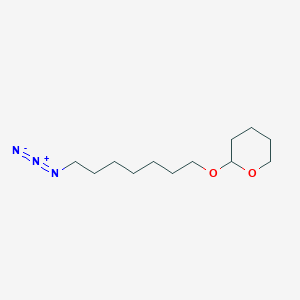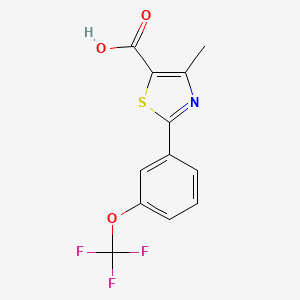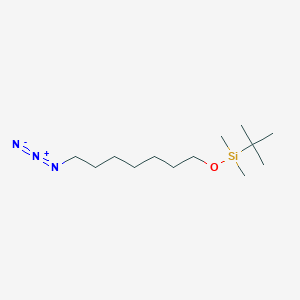
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound that features an azido group attached to a heptyl chain, which is further connected to a tert-butyl dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 7-bromoheptanol with sodium azide to form 7-azidoheptanol. This intermediate is then reacted with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Click Chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Click Chemistry: Copper sulfate, sodium ascorbate, water/t-butanol mixture.
Major Products
Substitution: Formation of substituted heptyl derivatives.
Reduction: Formation of heptylamine derivatives.
Click Chemistry: Formation of triazole-linked compounds.
Scientific Research Applications
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of functionalized surfaces and polymers.
Bioconjugation: Employed in the modification of biomolecules through click chemistry.
Medicinal Chemistry: Potential use in drug discovery and development due to its ability to form stable triazole linkages.
Mechanism of Action
The mechanism of action of ((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane largely depends on the specific reaction it undergoes. For example, in click chemistry, the azido group reacts with an alkyne to form a triazole ring, which is a stable and bioorthogonal linkage. This reaction is catalyzed by copper ions, which facilitate the cycloaddition process.
Comparison with Similar Compounds
Similar Compounds
(7-Bromoheptyl)oxy(tert-butyl)dimethylsilane: Similar structure but with a bromo group instead of an azido group.
(7-Hydroxyheptyl)oxy(tert-butyl)dimethylsilane: Contains a hydroxy group instead of an azido group.
(7-Aminoheptyl)oxy(tert-butyl)dimethylsilane: Contains an amino group instead of an azido group.
Uniqueness
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the azido group, which allows it to participate in click chemistry reactions. This makes it particularly valuable for applications in bioconjugation and materials science, where stable and specific linkages are required.
Properties
IUPAC Name |
7-azidoheptoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3OSi/c1-13(2,3)18(4,5)17-12-10-8-6-7-9-11-15-16-14/h6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRLBMIKVZWAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164967.png)

![(S)-1-(2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164976.png)
![(S)-1-(2'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164978.png)
![(S)-1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B8164986.png)
